- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compoundsSynthesis, 1995, (11), 1362-4,
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

2-Hydroxyquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- SMILES: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Computed Properties
- Exact Mass: 173.04800
- Monoisotopic Mass: 173.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Melting Point: >250°C
- Boiling Point: 434.9℃ at 760 mmHg
- PSA: 50.19000
- LogP: 1.75290
- Sensitiveness: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxyquinoline-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229626-1g |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |
91301-03-0 | 95% | 1g |
$89 | 2022-08-31 | |
Enamine | EN300-07553-5.0g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 5g |
$260.0 | 2023-05-01 | |
Enamine | EN300-07553-0.05g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 0.05g |
$23.0 | 2023-10-28 | |
eNovation Chemicals LLC | D767695-10g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 10g |
$495 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 | ||
TRC | H947170-100mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 100mg |
$144.00 | 2023-05-18 | ||
TRC | H947170-25mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 25mg |
$64.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 1g |
4144.0CNY | 2021-07-07 | ||
eNovation Chemicals LLC | D767695-5g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 5g |
$190 | 2024-06-07 |
2-Hydroxyquinoline-3-carbaldehyde Production Method
Production Method 1
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Production Method 2
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculationBioorganic Chemistry, 2023, 136,,
Production Method 3
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilitiesJournal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),,
Production Method 4
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivativesEuropean Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352,
Production Method 5
- Effective microwave synthesis of some ring fused quinolinesElixir Online Journal, 2012, 9131, 9131-9133,
Production Method 6
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR AmyloidogenesisBulletin of the Korean Chemical Society, 2015, 36(2), 719-722,
Production Method 7
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivativesAsian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47,
Production Method 8
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer ActivityChemistrySelect, 2022, 7(31),,
Production Method 9
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agentsBioorganic Chemistry, 2021, 106,,
Production Method 10
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gpScientific Reports, 2021, 11(1),,
Production Method 11
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-onesInternational Journal of Current Research, 2013, 5(5), 1046-1048,
Production Method 12
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitorsBioorganic Chemistry, 2020, 94,,
Production Method 13
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-DiaminesEuropean Journal of Organic Chemistry, 2010, (2), 317-325,
Production Method 14
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agentsMedChemComm, 2017, 8(6), 1158-1172,
Production Method 15
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexesHeterocyclic Letters, 2015, 5(2), 251-259,
Production Method 16
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive CompoundsJournal of Heterocyclic Chemistry, 2017, 54(1), 131-136,
Production Method 17
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolinesJournal of Heterocyclic Chemistry, 1989, 26(6), 1589-94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline
- Ethyl formate
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Related Literature
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313
-
Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515
Additional information on 2-Hydroxyquinoline-3-carbaldehyde
Recent Advances in the Study of 2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) in Chemical Biology and Pharmaceutical Research
2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) is a versatile organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, its interactions with biological targets, and its potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the field.
One of the most notable advancements in the study of 2-Hydroxyquinoline-3-carbaldehyde is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The researchers utilized a combination of computational docking and in vitro assays to identify the most promising candidates, with several derivatives showing minimal inhibitory concentrations (MICs) in the low micromolar range. These findings suggest that 2-Hydroxyquinoline-3-carbaldehyde could serve as a valuable scaffold for the development of next-generation antibiotics.
In addition to its antimicrobial properties, 2-Hydroxyquinoline-3-carbaldehyde has also been investigated for its potential in cancer therapy. A recent study in *Bioorganic & Medicinal Chemistry Letters* reported that this compound and its derivatives can modulate key signaling pathways involved in tumor progression. Specifically, the researchers found that certain derivatives inhibit the activity of protein kinases that are overexpressed in various cancers. The study employed a combination of enzymatic assays and cell-based models to validate these effects, providing a strong foundation for further preclinical development.
The chemical reactivity of 2-Hydroxyquinoline-3-carbaldehyde has also been a focal point of recent research. A 2022 paper in *Organic & Biomolecular Chemistry* detailed a novel synthetic route for functionalizing this compound, enabling the creation of a diverse library of derivatives with tailored properties. The authors highlighted the compound's ability to undergo regioselective reactions, which is particularly valuable for medicinal chemistry applications. This work opens new avenues for the design of targeted therapeutics with improved efficacy and reduced off-target effects.
Beyond its direct therapeutic applications, 2-Hydroxyquinoline-3-carbaldehyde has also been explored as a tool for chemical biology. A study published in *Chemical Communications* in 2023 demonstrated its utility as a fluorescent probe for detecting metal ions in biological systems. The compound's ability to selectively bind to specific metal ions and emit a detectable signal makes it a promising candidate for diagnostic applications. This research underscores the compound's versatility and potential impact across multiple disciplines.
In conclusion, recent studies on 2-Hydroxyquinoline-3-carbaldehyde (CAS: 91301-03-0) have highlighted its multifaceted role in chemical biology and pharmaceutical research. From its use as a scaffold for antimicrobial and anticancer agents to its applications in synthetic chemistry and diagnostics, this compound continues to be a valuable asset in the pursuit of innovative therapeutic solutions. Future research will likely focus on optimizing its derivatives for clinical translation and exploring new applications in emerging areas such as targeted drug delivery and personalized medicine.
91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Related Products
- 50290-20-5(3-Acetyl-1H-quinolin-2-one)
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
